molecular formula C48H77N17O17 B550012 Crosstide CAS No. 171783-05-4

Crosstide

Cat. No.: B550012
CAS No.: 171783-05-4
M. Wt: 1164.2 g/mol
InChI Key: KJAXEBRGQOHHOY-VXRVIWLSSA-N
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Mechanism of Action

Target of Action

Crosstide is a peptide analog of the glycogen synthase kinase α/β fusion protein sequence . It primarily targets Akt , also known as Protein Kinase B (PKB) . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound functions as a substrate for Akt . In the presence of this compound, Akt shows significant phosphoryl transferase activity . This interaction leads to the phosphorylation of this compound, a process that can be measured and quantified in kinase activity assays .

Biochemical Pathways

The interaction of this compound with Akt influences the PI3K/Akt/mTOR pathway . This pathway is critical for cellular quiescence, proliferation, cancer, and longevity . This compound’s phosphorylation by Akt could impact these processes, although the specific downstream effects would depend on the cellular context .

Result of Action

The phosphorylation of this compound by Akt can be used to measure Akt’s kinase activity . This can provide valuable information about the activation state of the PI3K/Akt/mTOR pathway in a given cellular context . Therefore, the primary molecular effect of this compound’s action is the generation of a phosphorylated product that reflects Akt activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the solution can affect the efficiency of the kinase reaction . Furthermore, the cellular environment, including the presence of other signaling molecules and the activation state of Akt, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Crosstide plays a crucial role in biochemical reactions, particularly in the phosphorylation processes mediated by kinases. It interacts with enzymes such as Akt, MSK1, and p70 S6 Kinase. The nature of these interactions involves the phosphorylation of this compound at specific serine and threonine residues. For instance, Akt phosphorylates this compound, which can be detected through various biochemical assays .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for kinases involved in cell signaling pathways. It affects cell function by modulating the activity of kinases like Akt, which plays a role in cell survival, growth, and metabolism. This compound’s phosphorylation by Akt can lead to changes in gene expression and cellular metabolism, impacting processes such as glucose uptake and protein synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its phosphorylation by kinases. This compound binds to the active site of kinases like Akt, where it undergoes phosphorylation at specific residues. This phosphorylation event can either activate or inhibit downstream signaling pathways, depending on the context. For example, the phosphorylation of this compound by Akt can lead to the activation of mTOR signaling, which is crucial for cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is generally stable when stored at -80°C, but its activity can decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its phosphorylation potential for extended periods, making it a reliable tool for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively serve as a substrate for kinase activity assays without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to optimize the dosage to achieve the desired experimental outcomes while minimizing any negative effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to kinase signaling. It interacts with enzymes such as Akt, which plays a role in glucose metabolism and protein synthesis. The phosphorylation of this compound by Akt can influence metabolic flux and metabolite levels, impacting cellular energy balance and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. This compound’s distribution is crucial for its function as a kinase substrate, ensuring that it reaches the appropriate sites for phosphorylation .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles where it exerts its activity. For example, this compound may localize to the cytoplasm or nucleus, depending on the kinases it interacts with and the signaling pathways involved .

Preparation Methods

Crosstide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained . The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H77N17O17/c1-24(38(74)59-28(14-15-35(70)71)39(75)56-21-36(72)73)57-41(77)30(19-26-9-4-3-5-10-26)61-42(78)31(22-66)62-43(79)32(23-67)63-45(81)37(25(2)68)64-40(76)27(11-6-16-54-47(50)51)60-44(80)33-13-8-18-65(33)46(82)29(58-34(69)20-49)12-7-17-55-48(52)53/h3-5,9-10,24-25,27-33,37,66-68H,6-8,11-23,49H2,1-2H3,(H,56,75)(H,57,77)(H,58,69)(H,59,74)(H,60,80)(H,61,78)(H,62,79)(H,63,81)(H,64,76)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55)/t24-,25+,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAXEBRGQOHHOY-VXRVIWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H77N17O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432141
Record name Crosstide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1164.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171783-05-4
Record name Crosstide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Crosstide acts as a substrate for specific kinases, primarily AGC kinase family members like Protein Kinase A (PKA) [, ] and Protein Kinase B (Akt) [, ]. The kinase catalyzes the transfer of a phosphate group from ATP to a serine or threonine residue within the this compound sequence. This phosphorylation event can be used to measure kinase activity in vitro. For instance, in studies exploring Protein Kinase B beta (PKBβ/AKT2) activation, phosphorylated this compound serves as an indicator of successful kinase activation [, ].

A: Studies investigating the impact of redox modifications on PKA-Cα activity revealed intriguing results. Diamide-mediated oxidation significantly reduced PKA-Cα activity towards substrates like Kemptide and CREBtide, but interestingly, it had minimal effect on its activity towards this compound [, ]. This differential effect highlights the complexity of redox regulation on kinase activity and substrate specificity.

A: Yes, this compound proves valuable in studying how mutations or modifications within a kinase's active site influence its activity. For example, in research on AKT2, researchers utilized this compound to demonstrate that the commonly used T309D/S474D mutations, mimicking phosphorylation, do not fully recapitulate the kinetic effects of actual phosphorylation [].

A: Although the provided research focuses on PKA and Akt, the research on p90 ribosomal S6 kinase 2 (RSK2) reveals that its N-terminal kinase domain (NTD) can also phosphorylate this compound []. This finding suggests that this compound might serve as a substrate for a broader range of kinases, extending its utility in kinase research.

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